ATP (Adenosine-Triphosphate)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

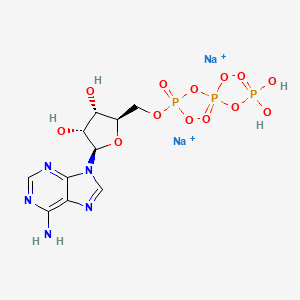

Adenosine triphosphate disodium is a nucleotide that serves as a primary energy carrier in cells. It consists of three main components: adenine (a nitrogenous base), ribose (a sugar), and three phosphate groups. This compound is crucial for various cellular processes, including muscle contraction, nerve impulse propagation, and chemical synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Adenosine triphosphate disodium can be synthesized through enzymatic methods involving adenosine and polyphosphate. The process typically involves adenosine kinase and polyphosphate kinases in a one-pot reaction to achieve ATP regeneration and production .

Industrial Production Methods: On an industrial scale, adenosine triphosphate disodium is often produced using living yeast cells. This method is preferred due to its cost-effectiveness and scalability . The preparation involves dissolving disodium adenosine triphosphate in water for injection, adjusting the pH with arginine, and then sterilizing and packaging the solution .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Adenosin-Triphosphat-Disodium durchläuft verschiedene Reaktionen, darunter Hydrolyse, Phosphorylierung und Oxidation.

Häufige Reagenzien und Bedingungen:

Phosphorylierung: Dieser Prozess überträgt eine Phosphatgruppe auf ein anderes Molekül, oft durch Enzyme vermittelt.

Oxidation: Bei der Zellatmung führt die Oxidation von NADH und FADH2 zur Synthese von Adenosin-Triphosphat.

Hauptprodukte: Die Hauptprodukte dieser Reaktionen sind Adenosindiphosphat (ADP) und Adenosinmonophosphat (AMP), die weiter zu Adenosin-Triphosphat regeneriert werden können .

Wissenschaftliche Forschungsanwendungen

Biochemical Role in Cellular Functions

ATP serves as the primary energy currency in cells, facilitating numerous biochemical processes:

- Energy Transfer : ATP is hydrolyzed to adenosine diphosphate (ADP) and inorganic phosphate (Pi), releasing energy for cellular activities such as muscle contraction, active transport, and biosynthesis.

- Signal Transduction : ATP acts as a signaling molecule in purinergic signaling pathways, influencing various physiological responses including neurotransmission and immune responses .

Clinical Applications

ATP has significant implications in clinical settings:

- Pain Management : ATP has been shown to help reduce acute perioperative pain when administered intravenously. It activates A1 adenosine receptors, leading to analgesic effects that can last for weeks .

- Cardiovascular Health : ATP is utilized as a pulmonary vasodilator in patients with pulmonary hypertension. Its role in inducing hypotension during surgery is also noteworthy .

- Mitochondrial Diseases : Recent research indicates that inhibiting ATP hydrolysis can improve cellular energetic states in mitochondrial diseases without repairing the respiratory chain .

Research Applications

ATP's role in research is multifaceted:

- Imaging Techniques : Advanced imaging technologies have been developed to visualize ATP dynamics in living cells. These tools provide insights into ATP's spatial and temporal distribution, which is critical for understanding various physiological processes .

- Gene Editing Studies : Research utilizing CRISPR technology has identified new genes that regulate ATP levels, offering potential therapeutic targets for diseases characterized by energy dysregulation such as neurodegenerative disorders and cancer .

Environmental Monitoring

ATP is increasingly used in environmental science:

- Biosensors : ATP-based biosensors are employed to monitor biological activity in environmental samples. These sensors can quantify microbial activity by measuring ATP levels, providing valuable data for assessing ecosystem health .

Case Study 1: ATP in Neurodegenerative Diseases

A study explored the relationship between ATP levels and neurodegenerative diseases such as Alzheimer's and Parkinson's. Researchers found that dysregulated ATP production was linked to disease progression. By targeting pathways that enhance ATP synthesis, potential therapeutic strategies were identified .

Case Study 2: ATP Synthase as a Drug Target

Research on ATP synthase revealed its potential as a drug target for infectious diseases and cancer. A recent study examined the enzyme under acidic conditions, uncovering new conformations that could inform drug design strategies aimed at enhancing or inhibiting its function .

Data Table: Applications of ATP

| Application Area | Specific Use Cases | Impact/Outcome |

|---|---|---|

| Biochemical Processes | Energy transfer, signal transduction | Essential for cellular metabolism |

| Clinical Medicine | Pain management, cardiology | Improved patient outcomes |

| Research | Imaging techniques, gene editing | Enhanced understanding of cellular dynamics |

| Environmental Science | Biosensors for microbial activity | Monitoring ecosystem health |

Wirkmechanismus

Adenosine triphosphate disodium stores and transports chemical energy within cells. It plays a crucial role in the synthesis of nucleic acids and is involved in various cellular processes, including muscle contraction and nerve impulse propagation . The compound is produced primarily in mitochondria through oxidative phosphorylation, catalyzed by ATP synthase .

Vergleich Mit ähnlichen Verbindungen

Adenosine Diphosphate (ADP): Contains two phosphate groups and is a product of adenosine triphosphate hydrolysis.

Adenosine Monophosphate (AMP): Contains one phosphate group and is a further product of adenosine triphosphate hydrolysis.

Guanosine Triphosphate (GTP): Similar in structure but contains guanine instead of adenine.

Uniqueness: Adenosine triphosphate disodium is unique due to its role as the primary energy carrier in cells. Its ability to store and release energy efficiently makes it indispensable for various cellular functions .

Eigenschaften

Molekularformel |

C10H14N5Na2O13P3 |

|---|---|

Molekulargewicht |

551.14 g/mol |

IUPAC-Name |

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate |

InChI |

InChI=1S/C10H16N5O13P3.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |

InChI-Schlüssel |

TTWYZDPBDWHJOR-IDIVVRGQSA-L |

Isomerische SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O)N.[Na+].[Na+] |

Kanonische SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O)N.[Na+].[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.